molecular formula C10H9NO4 B2884824 2-(2-Hydroxyethoxy)isoindoline-1,3-dione CAS No. 32380-69-1

2-(2-Hydroxyethoxy)isoindoline-1,3-dione

Cat. No. B2884824
CAS RN: 32380-69-1
M. Wt: 207.185
InChI Key: DOSUQMBAMQLTFF-UHFFFAOYSA-N
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Patent
US09181250B2

Procedure details

To a solution of N-hydroxyphthalimide (2.20 g, 13.5 mmol) and sodium acetate (3.30 g) in dimethylsulfoxide (40 mL) was added 2-bromoethanol (2.88 mL) under an argon atmosphere at room temperature. The reaction mixture was stirred at 70° C. for 5 hours, followed by cooling to room temperature, adding water (40 mL), and extracting with methylene chloride. The resulting organic layer was washed with water, 2.5M hydrochloric acid, and saturated brine. The washed organic layer was dried over magnesium sulfate, the residue resulting from distilling off the solvent under reduced pressure was recrystallized with ethanol and water to afford 1.86 g of the title compound (yield 66%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.88 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].[C:13]([O-])(=[O:15])[CH3:14].[Na+].BrCCO.O>CS(C)=O>[OH:15][CH2:13][CH2:14][O:1][N:2]1[C:3](=[O:12])[C:4]2[C:5](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2.88 mL
Type
reactant
Smiles
BrCCO
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracting with methylene chloride
WASH
Type
WASH
Details
The resulting organic layer was washed with water, 2.5M hydrochloric acid, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the residue resulting
DISTILLATION
Type
DISTILLATION
Details
from distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was recrystallized with ethanol and water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCCON1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.